2-Azabicyclo[2.2.0]hexan-5-ol

Stereoselective synthesis Bromohydrin rearrangement Scaffold engineering

2-Azabicyclo[2.2.0]hexan-5-ol (CAS 2384511-80-0) provides a pre-organized, rigid [2.2.0] scaffold that locks the C5 hydroxyl group in a pseudoaxial geometry, solving the entropic penalty of flexible piperidine rings. EVA data confirms topological superiority over common isosteres, enabling rational scaffold hopping without loss of pharmacophoric vectors. Differentiated from [2.1.1] and [2.2.2] systems, it offers a patent-protected chemotype for muscarinic antagonist programs. Essential for carbapenem antibiotic synthesis as a bench-stable equivalent of unstable intermediates, and for nAChR selectivity campaigns seeking a cleaner baseline over the epibatidine chemotype. Available for drug discovery lead optimization.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
Cat. No. B14770860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.0]hexan-5-ol
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1C2C(C1O)CN2
InChIInChI=1S/C5H9NO/c7-5-1-4-3(5)2-6-4/h3-7H,1-2H2
InChIKeyWIZKAVJIIGFBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.2.0]hexan-5-ol – Core Bicyclic Scaffold with Differentiated Rigidity for Piperidine Isostere and Carbapenem Building Block Programs


2-Azabicyclo[2.2.0]hexan-5-ol (CAS 2384511-80-0, molecular formula C₅H₉NO, molecular weight 99.13) belongs to the 2-azabicyclo[2.2.0]hexane class, a conformationally constrained bicyclic framework in which a four-membered azetidine ring is fused to a four-membered cyclobutane ring bearing a hydroxyl substituent at the 5-position. This scaffold is accessed primarily via photochemical [2+2] cycloaddition of 1,2-dihydropyridines to yield 2-azabicyclo[2.2.0]hex-5-ene intermediates, followed by stereoselective functionalization and reduction [1]. The rigid bicyclic architecture confers distinct topological properties compared to monocyclic piperidine and alternative azabicyclic isosteres, making it a strategically valuable fragment in medicinal chemistry campaigns aimed at modulating potency, selectivity, and ADME profiles through conformational restriction [2].

Why 2-Azabicyclo[2.2.0]hexan-5-ol Cannot Be Replaced by Generic Piperidine or Alternative Azabicyclic Isosteres


In-class substitution of 2-azabicyclo[2.2.0]hexan-5-ol with standard piperidine, 2-azabicyclo[2.1.1]hexane, or 2-azabicyclo[2.2.2]octane scaffolds is not valid because these frameworks differ fundamentally in ring size, nitrogen positioning, exit vector geometry, and conformational pre-organization. The [2.2.0] bicyclic system constrains the nitrogen center and C5 hydroxyl substituent into a rigid, defined spatial arrangement that is distinct from the flexible chair conformations of piperidine and the alternative bridgehead geometries of [2.1.1] and [2.2.2] systems [1]. Exit vector analysis (EVA) demonstrates that the angles and distances between substituent attachment points on 2-azabicyclo[2.2.0]hexane are not superimposable on those of piperidine or other common isosteres, meaning that a biological target engagement profile optimized for the [2.2.0] scaffold cannot be recapitulated by a generic replacement without loss of potency, selectivity, or ADME properties [1][2]. Furthermore, the synthetic accessibility of the 5-hydroxy derivative via stereoselective bromohydrin formation and tributyltin hydride reduction is scaffold-specific; attempts to generate equivalent substitution patterns on related bicyclic systems yield different regio- and stereochemical outcomes [3].

Quantitative Differentiation Evidence for 2-Azabicyclo[2.2.0]hexan-5-ol Versus Closest Analogs and In-Class Alternatives


Stereochemical Fidelity: Unrearranged [2.2.0] vs. Rearranged [2.1.1] Bromohydrin Formation Dictates Scaffold Outcome

In the reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with NBS in wet DMSO, the parent alkene 6a and the 4-methyl alkene 6b afford mixtures of unrearranged 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes (7a,b) and rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes (8a,b) in a stereoselective manner. Critically, the 5-methyl alkene 6c yields exclusively the unrearranged bromohydrin 7c, while 3-endo-substituted alkenes 6d–f yield solely the rearranged [2.1.1] bromohydrins 8d–f [1]. The subsequent tributyltin hydride reduction converts bromohydrins 7a,b and 11a into the target 2-azabicyclo[2.2.0]hexan-5-ols 13a,b, whereas bromohydrins 8a,b and 8d–g are converted into 2-azabicyclo[2.1.1]hexan-5-ols 15a,b and 15d–g [1]. This demonstrates that scaffold retention vs. rearrangement is exquisitely sensitive to alkene substitution pattern, and the desired [2.2.0]hexan-5-ol scaffold is only accessible when rearrangement is suppressed through proper choice of precursor substitution [1].

Stereoselective synthesis Bromohydrin rearrangement Scaffold engineering

Piperidine Isostere Exit Vector Analysis: Quantified Topological Complementarity and Differentiation from Common Isosteres

Exit vector analysis (EVA) comparing 2-azabicyclo[2.2.0]hexanes with piperidine and other frequently employed piperidine isosteres has been performed. The analysis quantifies the spatial relationship (distance and angle) between substituent exit vectors attached to the nitrogen atom and the carbon scaffold [1]. The [2.2.0] scaffold positions the nitrogen lone pair and C5 substituent in a pseudoaxial orientation that mimics the thermodynamically unfavorable axial conformation of piperidine without requiring additional carbon atoms to enforce this geometry [1]. This is in contrast to 2-azabicyclo[2.2.2]octane isosteres, which project substituents in different vector trajectories, and 2-azabicyclo[2.1.1]hexanes, which possess a distinct bridgehead geometry that alters the N–C substituent distance [1][2]. The EVA data demonstrate that 2-azabicyclo[2.2.0]hexanes exhibit topological similarity to the parent piperidine while offering complementarity with previously reported bioisosteres, enabling access to chemical space that is not covered by other scaffolds [2].

Piperidine bioisostere Exit vector analysis Conformational restriction

Carbapenem Building Block Utility: Enantioselective Synthesis of (1R,4R,5S)-5-Hydroxy-2-azabicyclo[2.2.0]hexan-3-one as a Stable Crystalline Synthetic Equivalent

The hydroxyl-bearing 2-azabicyclo[2.2.0]hexane scaffold serves as a critical synthetic intermediate in carbapenem antibiotic construction. The enantioselective synthesis of (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.0]hexan-3-one has been achieved as a stable crystalline compound from 4-(ℓ-menthoxy)-pyridin-2(1H)-one via photopyridone formation and catalytic hydrogenation [1][2]. This compound functions as a synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one, a key building block for carbapenem nuclei [3]. The parent 2-azabicyclo[2.2.0]hexane-3,5-dione similarly reacts with a variety of alcohols or thiols to afford 4-alkoxycarbonyl- or 4-alkylthiocarbonyl-methylazetidin-2-ones [4]. By contrast, the 2-azabicyclo[2.1.1]hexane system cannot serve this function due to its different ring connectivity, and monocyclic 4-(2-oxoethyl)azetidin-2-one itself is unstable, making the bicyclic [2.2.0] scaffold a uniquely enabling intermediate [3].

Carbapenem synthesis β-Lactam building block Enantioselective photopyridone

Nicotinic Receptor Ligand Scaffold: Epibatidine Analog Binding Affinity at α4β2 nAChR Compared to Parent Epibatidine

2-Azabicyclo[2.2.0]hexane derivatives bearing a 6-chloro-3-pyridyl substituent have been synthesized as rigid analogs of epibatidine, the potent nicotinic acetylcholine receptor (nAChR) agonist [1]. While epibatidine (a 7-azabicyclo[2.2.1]heptane) exhibits a Ki of 0.026 nM at the human α4β2 nAChR subtype [2], a representative 2-azabicyclo[2.2.0]hexane-derived nAChR ligand shows an IC₅₀ of 6.1 μM (6,100 nM) in antagonist mode at human α4β2 nAChR expressed in HEK tsA201 cells [3]. This approximately 5-log-unit difference in potency reflects the altered nitrogen positioning and bridge geometry of the [2.2.0] scaffold relative to epibatidine's [2.2.1] framework. However, the defined conformational rigidity of the [2.2.0] scaffold offers a structurally distinct starting point for optimizing subtype selectivity, as the constrained ring system limits the conformational freedom that can lead to off-target receptor activation [1]. The epibatidine analog 2-azabicyclo[2.2.2]octane (structure 4) displayed an ED₅₀ within a factor of 4 of epibatidine in a mouse tail-flick assay, demonstrating that bridge homologation can recover potency while the [2.2.0] scaffold occupies a distinct region of structure–activity space [1].

Nicotinic acetylcholine receptor Epibatidine analog α4β2 nAChR binding

Muscarinic Receptor Antagonist Scaffold Differentiation: 2-Azabicyclo[2.2.0]hexane Core in Patented Muscarinic M1–M5 Modulators

Substituted 2-azabicyclo[2.2.0]hexane derivatives have been specifically claimed as muscarinic receptor antagonists in patent families directed toward respiratory, urinary, and gastrointestinal indications [1][2]. The patent disclosures describe derivatives of substituted azabicyclo hexanes that function as muscarinic receptor antagonists with potential for subtype-selective modulation across M1, M2, M3, M4, and M5 receptors [1]. While quantitative IC₅₀ values for specific 2-azabicyclo[2.2.0]hexane-based muscarinic antagonists were not retrieved in the public domain data searched, the structural differentiation from classical muscarinic antagonists such as atropine (tropane scaffold), ipratropium (quaternary tropane), and piperidine-based antagonists lies in the constrained [2.2.0] bicyclic framework, which restricts the conformational mobility of the basic nitrogen and attached pharmacophoric groups [3]. The patent literature explicitly distinguishes the 2-azabicyclo[2.2.0]hexane scaffold from 2-azabicyclo[2.1.1]hexane and other azabicyclic systems for muscarinic receptor modulation [2].

Muscarinic receptor antagonist Respiratory disease Urinary disorder

High-Impact Procurement Scenarios for 2-Azabicyclo[2.2.0]hexan-5-ol Based on Quantitative Differentiation Evidence


Piperidine Isostere Replacement Campaigns Requiring Axial Conformation Mimicry

When a lead series containing a piperidine ring shows SAR suggesting that the bioactive conformation involves an energetically disfavored axial orientation of the piperidine substituent, 2-azabicyclo[2.2.0]hexan-5-ol provides a pre-organized, rigid scaffold that locks the C5 substituent in a pseudoaxial geometry without the entropic penalty of constraining a flexible ring. The exit vector analysis (EVA) data confirm topological similarity to axial piperidine conformations along with complementarity to other isosteres, enabling rational scaffold hopping with retention of key pharmacophoric vectors [1][2]. This scenario is supported by the demonstrated ability to prepare functionalized 2-azabicyclo[2.2.0]hexane isosteres of known piperidine-containing drugs and lead compounds [1].

Carbapenem β-Lactam Antibiotic Intermediate Synthesis Programs

For synthetic chemistry groups engaged in carbapenem antibiotic development, (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.0]hexan-3-one serves as a bench-stable, crystalline synthetic equivalent of the otherwise unstable 4-(2-oxoethyl)azetidin-2-one intermediate. The enantioselective synthesis from chiral 4-(ℓ-menthoxy)-pyridin-2(1H)-one via photopyridone formation provides access to enantiomerically pure building blocks [3][4]. This scaffold is uniquely suited for this application because the constrained bicyclic framework stabilizes the reactive β-lactam precursor in a form that can be stored, characterized, and used in subsequent transformations with alcohols or thiols to generate diverse 4-substituted azetidin-2-ones [5].

Nicotinic Acetylcholine Receptor Subtype Selectivity Optimization Starting from Structurally Defined Low-Potency Scaffolds

Programs seeking to develop nAChR ligands with improved subtype selectivity over the potent but non-selective epibatidine chemotype can use the 2-azabicyclo[2.2.0]hexane scaffold as a starting point. The available binding data indicate that [2.2.0]hexane-based epibatidine analogs exhibit markedly reduced potency (IC₅₀ ~6 μM at α4β2) compared to epibatidine (Ki 0.026 nM), which, combined with the scaffold's defined conformational rigidity, may provide a cleaner selectivity baseline for iterative optimization [6][7]. The distinct bridge geometry of the [2.2.0] system, compared to the [2.2.1]heptane of epibatidine and the [2.2.2]octane of higher homologs, occupies a unique region of nAChR SAR space [6].

Muscarinic Receptor Antagonist Programs Requiring Patent-Differentiated Azabicyclic Cores

For muscarinic receptor antagonist programs targeting respiratory, urinary, or gastrointestinal indications where freedom-to-operate around classical anticholinergic scaffolds (tropanes, piperidines) is constrained, the 2-azabicyclo[2.2.0]hexane core offers a patent-protected alternative chemotype. Granted patents explicitly claim substituted 2-azabicyclo[2.2.0]hexane derivatives as muscarinic receptor antagonists, and the scaffold is structurally differentiated from the more common 2-azabicyclo[2.2.2]octane and 2-azabicyclo[2.1.1]hexane systems [8][9]. Procurement of the 5-hydroxy derivative enables further functionalization at a position that can be exploited for pharmacophore attachment and SAR exploration within the claimed intellectual property space [8].

Quote Request

Request a Quote for 2-Azabicyclo[2.2.0]hexan-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.